3,6-Bis(trifluoromethyl)benzene-1,2-diamine

Overview

Description

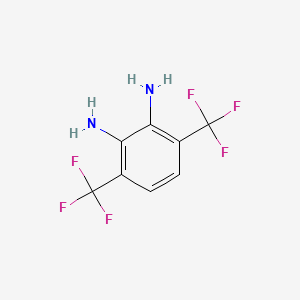

3,6-Bis(trifluoromethyl)benzene-1,2-diamine is an organic compound with the molecular formula C8H6F6N2. It is a derivative of benzene-1,2-diamine, where two hydrogen atoms are replaced by trifluoromethyl groups at the 3 and 6 positions. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(trifluoromethyl)benzene-1,2-diamine typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method involves the reaction of 3,6-dinitrobenzotrifluoride with a reducing agent such as palladium on carbon (Pd-C) in the presence of hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired diamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines

Biological Activity

Overview

3,6-Bis(trifluoromethyl)benzene-1,2-diamine is an organic compound characterized by the molecular formula C8H6F6N2. It features two trifluoromethyl groups attached to a benzene ring at the 3 and 6 positions, along with two amino groups at the 1 and 2 positions. This unique structure imparts distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and materials science.

Synthesis

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. A common method includes the reduction of 3,6-dinitrobenzotrifluoride using palladium on carbon (Pd-C) in the presence of hydrogen gas. This reaction is conducted under mild conditions to yield the desired diamine product with high purity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl groups enhance lipophilicity and metabolic stability, which may influence how the compound interacts with enzymes and receptors in biological systems.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism and signaling pathways.

- Cellular Uptake: The lipophilic nature of trifluoromethyl groups may facilitate cellular uptake, allowing for more pronounced biological effects .

Case Studies and Research Findings

- Antioxidant Properties:

-

Anticancer Activity:

- Research indicates that derivatives of this compound may have anticancer properties by targeting specific pathways involved in tumor growth and proliferation. For example, studies have shown that certain fluorinated amines can inhibit cancer cell lines through apoptosis induction and cell cycle arrest .

- Neuroprotective Effects:

Data Table: Biological Activities of this compound

Scientific Research Applications

Synthesis of Advanced Materials

3,6-Bis(trifluoromethyl)benzene-1,2-diamine is utilized as a monomer in the synthesis of polyimides and other advanced polymers.

Case Study: Fluorinated Polyimides

Research indicates that fluorinated polyimides derived from this diamine exhibit excellent thermal stability and mechanical properties. A study demonstrated the synthesis of flexible electronics using polyimides based on this compound, showcasing their potential in high-performance applications such as aerospace and automotive industries .

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 300 °C |

| Thermal Decomposition Temperature | >500 °C |

| Mechanical Strength | High |

Pharmaceutical Applications

The compound's structure allows it to serve as an intermediate in the synthesis of various pharmaceutical agents. The trifluoromethyl groups enhance bioactivity and metabolic stability.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit promising anticancer activity. A study synthesized several analogs and evaluated their cytotoxic effects on cancer cell lines, revealing significant inhibitory effects compared to non-fluorinated counterparts .

| Compound | IC50 (µM) |

|---|---|

| Fluorinated Analog A | 5.4 |

| Non-fluorinated Analog B | 15.2 |

Electronic Applications

Due to its dielectric properties, this compound is also explored for use in electronic materials.

Case Study: Dielectric Films

A recent study investigated the use of this compound in creating dielectric films for capacitors. The films exhibited low dielectric constants and high breakdown voltages, making them suitable for high-frequency applications .

| Property | Value |

|---|---|

| Dielectric Constant | 2.5 |

| Breakdown Voltage | >500 V |

Coatings and Surface Modifications

The chemical inertness and hydrophobic properties of this compound make it an ideal candidate for coatings that require resistance to chemicals and moisture.

Case Study: Protective Coatings

Studies have shown that coatings formulated with this compound demonstrate exceptional resistance to solvents and environmental degradation. This application is particularly beneficial in industries such as automotive and aerospace where durability is critical .

Properties

IUPAC Name |

3,6-bis(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F6N2/c9-7(10,11)3-1-2-4(8(12,13)14)6(16)5(3)15/h1-2H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMVMJWWGVVLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701262127 | |

| Record name | 3,6-Bis(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701262127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106877-22-9 | |

| Record name | 3,6-Bis(trifluoromethyl)benzene-1,2-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106877-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Bis(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701262127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.